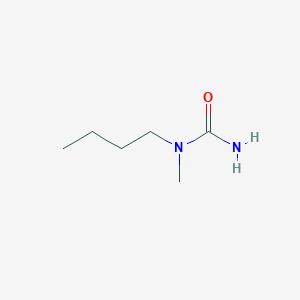
1-Butyl-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-methylurea is an organic compound with the molecular formula C₆H₁₄N₂O. It belongs to the class of N-substituted ureas, where one of the nitrogen atoms is substituted with an alkyl group. This compound is of interest due to its diverse chemical and biological properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylurea can be synthesized through the nucleophilic addition of butylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . Another common method involves the reaction of butylamine with methyl carbamoyl chloride, which can be generated by the reaction of methylamine with phosgene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-1-methylurea undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols.
Hydrolysis: Can be hydrolyzed to form butylamine and methylamine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Addition: Potassium isocyanate in water.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Addition: Produces N-substituted ureas.
Hydrolysis: Produces butylamine and methylamine.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other urea derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Butyl-1-methylurea involves its interaction with various molecular targets. For example, it can inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid. This inhibition is crucial in reducing ammonia emissions in agriculture . The compound’s effects are mediated through nucleophilic addition reactions, where it forms stable complexes with the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylurea: Similar structure but lacks the butyl group.
N-Butylurea: Similar structure but lacks the methyl group.
N,N-Dimethylurea: Contains two methyl groups instead of one butyl and one methyl group.
Uniqueness
1-Butyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methyl groups allows for unique interactions with enzymes and other molecular targets, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
135124-62-8 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
ABWBRDVCEGJZJF-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)N |
Kanonische SMILES |
CCCCN(C)C(=O)N |
Synonyme |
Urea, N-butyl-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















